

An In-depth Technical Guide on the Crystal Structure Analysis of 4-Nitrophthalimide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of **4-Nitrophthalimide** (C₈H₄N₂O₄), a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. This document details the experimental procedures for its synthesis and single-crystal X-ray diffraction analysis, presents the crystallographic data in a structured format, and visualizes the experimental workflow and molecular interactions.

Synthesis and Crystallization

4-Nitrophthalimide can be synthesized via the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid. The crude product is then purified by recrystallization.

Experimental Protocol: Synthesis of **4-Nitrophthalimide**

A detailed synthesis procedure is adapted from established methods. In a 250 ml four-necked flask, 8.4 ml of fuming nitric acid is cooled to 0-5°C in an ice-water bath. Subsequently, 31.6 ml of concentrated sulfuric acid is slowly added, maintaining the temperature of the reaction mixture between 10-15°C. Following this, 20.0 g of phthalimide is added at once, and the mixture is vigorously stirred for 10 hours at room temperature. The resulting yellow reaction mixture is then slowly poured into 112.5 g of crushed ice with vigorous stirring, leading to the precipitation of the product at a temperature below 20°C. The solid is collected by filtration and



washed with 450 ml of ice water, with vigorous stirring during each wash. The obtained solid is dried and recrystallized from 38 ml of 95% ethanol to yield **4-Nitrophthalimide**.

For single-crystal X-ray analysis, suitable single crystals are typically grown by slow evaporation of a saturated solution of the purified **4-Nitrophthalimide** in an appropriate solvent, such as ethanol.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional molecular structure of **4-Nitrophthalimide** was accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall arrangement of molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

A pale yellow, plate-like single crystal of **4-Nitrophthalimide** with dimensions of $0.30 \times 0.25 \times 0.20$ mm was selected for the analysis. The crystallographic data were collected on a Bruker SMART APEX CCD area-detector diffractometer. The data collection was performed at a temperature of 298(2) K using graphite-monochromated Mo K α radiation (λ = 0.71073 Å). A total of 4317 reflections were collected, of which 1331 were unique.

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydrogen atom attached to the nitrogen (N2) was located in a difference Fourier map and refined isotropically. The remaining hydrogen atoms were positioned geometrically and refined using a riding model.

The experimental workflow for the single-crystal X-ray diffraction analysis is illustrated in the following diagram:



Synthesis & Crystallization Synthesis of 4-Nitrophthalimide Growth of Single Crystals X-ray Diffraction Crystal Mounting **Data Collection** (Bruker SMART APEX CCD) Structure Determination Data Processing & Reduction Structure Solution (Direct Methods) Structure Refinement (Full-matrix least-squares on F2)

Experimental Workflow for Crystal Structure Analysis

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final_structure

Experimental workflow for the crystal structure analysis of **4-Nitrophthalimide**.



Crystallographic Data and Molecular Structure

The crystal structure of **4-Nitrophthalimide** has been determined and the data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 259038. The crystallographic details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 4-Nitrophthalimide



| Parameter | Value | |
|---|---|--|
| Empirical formula | C ₈ H ₄ N ₂ O ₄ | |
| Formula weight | 192.13 | |
| Temperature | 298(2) K | |
| Wavelength | 0.71073 Å | |
| Crystal system | Monoclinic | |
| Space group | P21/c | |
| Unit cell dimensions | a = 7.917(3) Åb = 14.156(6) Åc = 7.039(3) Å | |
| $\alpha = 90^{\circ}\beta = 108.99(3)^{\circ}\gamma = 90^{\circ}$ | | |
| Volume | 746.0(5) Å ³ | |
| Z | 4 | |
| Calculated density | 1.709 Mg/m³ | |
| Absorption coefficient | 0.141 mm ⁻¹ | |
| F(000) | 392 | |
| Crystal size | 0.30 x 0.25 x 0.20 mm | |
| Theta range for data collection | 2.27 to 27.50° | |
| Index ranges | -10<=h<=9, -18<=k<=18, -9<=l<=8 | |
| Reflections collected | 4317 | |
| Independent reflections | 1331 [R(int) = 0.0413] | |
| Completeness to theta = 27.50° | 99.9 % | |
| Refinement method | Full-matrix least-squares on F ² | |
| Data / restraints / parameters | 1331 / 0 / 128 | |
| Goodness-of-fit on F ² | 1.045 | |
| Final R indices [I>2sigma(I)] | R1 = 0.0413, wR2 = 0.1066 | |



| R indices (all data) | R1 = 0.0571, wR2 = 0.1169 |
|-----------------------------|------------------------------------|
| Largest diff. peak and hole | 0.211 and -0.222 e.Å ⁻³ |

Table 2: Selected Bond Lengths (Å) for 4-Nitrophthalimide

| Bond | Length (Å) | Bond | Length (Å) |
|-------|------------|-------|------------|
| O1-C1 | 1.213(2) | C1-N2 | 1.386(2) |
| O2-C8 | 1.213(2) | C8-N2 | 1.388(2) |
| O3-N1 | 1.221(2) | C1-C6 | 1.480(3) |
| O4-N1 | 1.226(2) | C8-C7 | 1.482(3) |
| N1-C4 | 1.474(2) | | |

Table 3: Selected Bond Angles (°) for 4-Nitrophthalimide

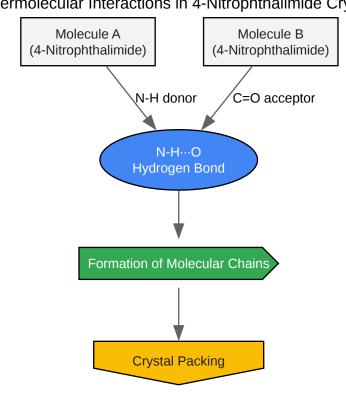
| Atoms | Angle (°) | Atoms | Angle (°) |
|----------|-----------|----------|-----------|
| O1-C1-N2 | 124.7(2) | C1-N2-C8 | 112.5(2) |
| O1-C1-C6 | 127.8(2) | O2-C8-N2 | 124.6(2) |
| N2-C1-C6 | 107.5(2) | O2-C8-C7 | 127.8(2) |
| O3-N1-O4 | 123.6(2) | N2-C8-C7 | 107.6(2) |
| O3-N1-C4 | 118.3(2) | _ | |
| O4-N1-C4 | 118.1(2) | _ | |

Intermolecular Interactions

The crystal packing of **4-Nitrophthalimide** is primarily governed by intermolecular hydrogen bonds. The imide N-H group acts as a hydrogen-bond donor, while the oxygen atoms of the nitro and carbonyl groups serve as acceptors. Specifically, the N2-H2A···O1 hydrogen bond links the molecules into chains along the c-axis.



The logical relationship of these intermolecular interactions leading to the crystal packing is depicted below:



Intermolecular Interactions in 4-Nitrophthalimide Crystal

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Key intermolecular interactions governing the crystal packing of **4-Nitrophthalimide**.

This detailed analysis of the crystal structure of **4-Nitrophthalimide** provides valuable insights for researchers in the fields of medicinal chemistry, materials science, and drug development, aiding in the understanding of its solid-state properties and its behavior as a synthetic precursor.

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